REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2](Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:9]=1[C:10]([OH:12])=O>ClCCl.CN(C=O)C>[Br:7][C:8]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][C:9]=1[C:10]([C:8]1[CH:16]=[CH:15][C:14]([CH2:1][CH3:2])=[CH:13][CH:9]=1)=[O:12]
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C=C1)I
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
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Details
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Then, the reaction solution is concentrated under reduced pressure
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Type
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TEMPERATURE
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Details
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The resulting solution is cooled in an ice-bath
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Type
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ADDITION
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Details
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aluminum trichloride (12.5 g) is added in portions
|
Type
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CUSTOM
|
Details
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Then, the cooling bath is removed
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Type
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STIRRING
|
Details
|
the reaction mixture is stirred at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After consumption of the intermediate substituted benzoyl chloride
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured
|
Type
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CUSTOM
|
Details
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onto crushed ice
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
|
Details
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the combined organic phases are washed in succession with 1 M hydrochloric acid, 1 M potassium hydroxide solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |